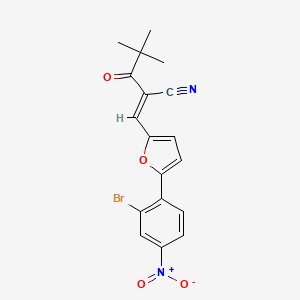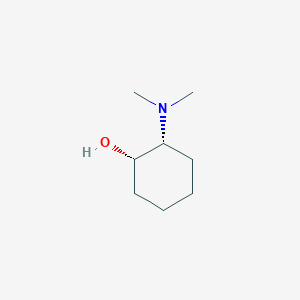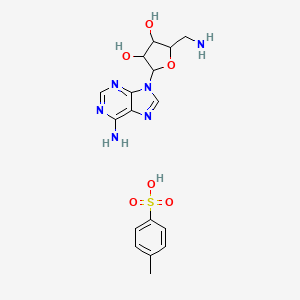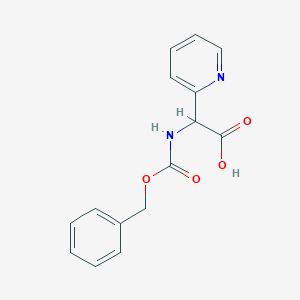![molecular formula C14H18N4O8 B12285289 methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Diese Verbindung zeichnet sich durch ihre zahlreichen chiralen Zentren und funktionellen Gruppen aus, was sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der Wissenschaft macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur der Non-2-enonsäure, gefolgt von der Einführung der Azidogruppe und der Acetylaminogruppe. Der letzte Schritt beinhaltet die Bildung des zyklischen Carbonatrings. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflussanlagen umfassen. Diese Verfahren gewährleisten eine hohe Effizienz und Konsistenz im Produktionsprozess. Die Verwendung fortschrittlicher Reinigungsverfahren, wie Chromatographie und Kristallisation, ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Azidogruppe in eine Amingruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Azido- und Acetylaminogruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäurederivate ergeben, während die Reduktion Aminderivate liefern kann.
Wissenschaftliche Forschungsanwendungen
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antitumorwirkungen.
Medizin: Es laufen Forschungsprojekte, um ihr Potenzial als Wirkstoffkandidat für verschiedene Krankheiten zu erforschen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Azidogruppe kann an Click-Chemie-Reaktionen teilnehmen, während die Acetylaminogruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Comazaphilon I: Eine Verbindung mit einer ähnlichen planaren Struktur, aber unterschiedlicher Stereochemie.
N-substituierte N′-Phenylpicolinohydrazide: Verbindungen mit ähnlichen funktionellen Gruppen und biologischen Aktivitäten.
Einzigartigkeit
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-Anhydro-4-azido-3,4,5-Trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonsäuremethylester zyklisches 8,9-Carbonat ist einzigartig aufgrund seiner zahlreichen chiralen Zentren und des Vorhandenseins sowohl von Azido- als auch von Acetylaminogruppen.
Eigenschaften
Molekularformel |
C14H18N4O8 |
|---|---|
Molekulargewicht |
370.31 g/mol |
IUPAC-Name |
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
DMLIIKCIUVVBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)

![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)





